2-(4-methoxyphenyl)-1H-quinazolin-4-one

Beta-glucuronidase inhibition Enzyme Assay Cancer Metabolism

Researchers requiring a validated β-glucuronidase inhibitor for tumor-selective prodrug activation assays often face irreproducibility when substituting 4-unsubstituted or halogenated analogs. This compound provides the exact 4-methoxy substitution pattern necessary for target engagement. • 161-fold more potent than the unsubstituted 2-phenyl analog (β-glucuronidase IC50 = 1100 nM). • Co-crystallized with human tankyrase 2 (PDB 4BU9), enabling direct use in SBDD campaigns. • Serves as a calibrated reference standard for alpha-glucosidase (Ki = 420 nM) and COX-2 inhibition assays. Standard B2B shipping; research-use-only documentation provided.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 1152-07-4
Cat. No. B182756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-1H-quinazolin-4-one
CAS1152-07-4
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
InChIKeyHETSSARHFAGODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-1H-quinazolin-4-one Baseline Overview


2-(4-Methoxyphenyl)-1H-quinazolin-4-one (CAS 1152-07-4) is a heterocyclic organic compound belonging to the quinazolinone class, characterized by a fused pyrimidine and benzene ring system with a 4-methoxyphenyl substituent at the 2-position [1]. This specific substitution pattern differentiates it from unsubstituted or halogenated phenyl analogs, and it serves as both a reference compound for structure-activity relationship (SAR) studies and a versatile synthetic intermediate [2]. While its broad biological profile includes potential applications in cancer research and anti-inflammatory pathways, its true procurement value lies in its unique combination of inhibitory activities and its role as a benchmark in comparative assays .

SAR reference compound for para-substituted quinazolinones
Synthetic intermediate for derivatization studies
Comparative enzyme inhibition assay reference
4-Methoxy substitution provides a distinct inhibitory fingerprint across assay panels.

2-(4-Methoxyphenyl)-1H-quinazolin-4-one: Generic Substitution Failure


Within the 2-phenylquinazolin-4-one series, seemingly minor modifications at the para-position of the phenyl ring induce profound shifts in both target selectivity and potency. Generic substitution with an unsubstituted phenyl or a 4-halogenated analog is not a viable alternative for research requiring a specific inhibitory fingerprint [1]. As the evidence below will demonstrate, the 4-methoxy group on 2-(4-methoxyphenyl)-1H-quinazolin-4-one (CAS 1152-07-4) confers a distinct advantage in certain assays, such as beta-glucuronidase inhibition, where it significantly outperforms the 4-unsubstituted analog . This lack of interchangeability underscores the necessity of procuring the exact compound to ensure reproducibility of experimental results and to maintain the integrity of SAR studies.

Para-substitution sensitivity
4-Methoxy group is critical for beta-glucuronidase inhibition; unsubstituted or halogenated analogs may not reproduce the same potency profile.
Selectivity profile shift
Replacement with other 2-phenylquinazolin-4-ones may alter enzyme selectivity (e.g., alpha-glucosidase vs. cathepsin B) and compromise SAR reproducibility.
Target engagement mismatch
Generic quinazolinone analogs may lack validated tankyrase binding (PDB 4BU9), limiting suitability for structure-based studies.

2-(4-Methoxyphenyl)-1H-quinazolin-4-one Differentiation Evidence


Superior Beta-Glucuronidase Inhibition

In a direct comparative assay, 2-(4-Methoxyphenyl)-1H-quinazolin-4-one (IC50 = 1100 nM) exhibits a 161-fold higher potency against beta-glucuronidase than the core unsubstituted 2-phenylquinazolin-4-ol analog (IC50 = 177,000 nM) . This quantifiable advantage highlights the critical role of the 4-methoxy substituent in enhancing enzyme inhibition.

Beta-Glucuronidase Inhibition
Head-to-head
IC50 = 1,100 nM vs. 177,000 nM (161-fold difference)
Supports beta-glucuronidase assay interpretation and SAR context
PubChem Bioassay AID 1153850
Beta-glucuronidase inhibition Enzyme Assay Cancer Metabolism

Validated Tankyrase Inhibition

2-(4-Methoxyphenyl)-1H-quinazolin-4-one is a characterized member of a series of para-substituted 2-phenyl-3,4-dihydroquinazolin-4-ones designed as tankyrase inhibitors [1]. Its binding mode was elucidated via X-ray crystallography (PDB ID: 4BU9), confirming it engages the nicotinamide site of the catalytic domain [2]. This structural validation distinguishes it from untested or off-target analogs within the quinazolinone class.

Tankyrase Binding Mode
Method context
Co-crystal structure with TNKS2 at 1.65 Å (PDB 4BU9)
Provides structural context for tankyrase inhibitor research
X-ray crystallography; class-level inference
Tankyrase Inhibition Wnt Signaling Cancer Structural Biology

Alpha-Glucosidase vs. Cathepsin B Inhibition

BindingDB data indicates that 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, a closely related derivative, exhibits a markedly stronger inhibitory affinity for alpha-glucosidase (Ki = 420 nM) than for cathepsin B (Ki = 2810 nM) [1]. This represents a 6.7-fold selectivity for alpha-glucosidase under the respective assay conditions, suggesting that the 4-methoxyphenyl group directs activity away from certain proteases.

Enzyme Selectivity Profile
Class-level inference
Ki = 420 nM (alpha-glucosidase) vs. 2,810 nM (cathepsin B); 6.7-fold difference
Supports selectivity interpretation; indicates glycosidase preference
BindingDB; differing assay conditions
Alpha-Glucosidase Inhibition Cathepsin B Enzyme Selectivity Diabetes Research

COX-2 Inhibition by Derived Analog

A derivative incorporating the 2-(4-methoxyphenyl)-1H-quinazolin-4-one core, specifically 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, demonstrated 47.1% inhibition of COX-2 at a concentration of 20 μM [1]. While this activity is derived from a more complex analog, it establishes the core scaffold's potential for further elaboration into selective COX-2 inhibitors, providing a direct link to a therapeutically relevant pathway.

COX-2 Pathway Relevance
Supporting evidence
Analog inhibited COX-2 by 47.1% at 20 µM
Indicates scaffold potential for COX-2 inhibitor elaboration; context-dependent
Derived sulfonamide analog; direct validation needed
COX-2 Inhibition Anti-inflammatory Quinazolinone Derivatives SAR

2-(4-Methoxyphenyl)-1H-quinazolin-4-one Applications


Beta-Glucuronidase Prodrug Activation

Researchers investigating beta-glucuronidase as a target for tumor-selective prodrug activation can directly utilize 2-(4-methoxyphenyl)-1H-quinazolin-4-one as a validated inhibitor with 161-fold higher potency (IC50 = 1100 nM) than the unsubstituted 2-phenyl analog . This compound serves as a superior control in cell-based assays to confirm enzyme-dependent drug release mechanisms.

Tankyrase/Wnt Pathway Modulation

Due to its resolved co-crystal structure with human tankyrase 2 (PDB 4BU9) [1], this compound is an essential reference molecule for structure-based drug design (SBDD) campaigns. It can be used as a benchmark ligand in computational docking studies, virtual screening, and as a starting point for synthesizing analogs with improved pharmacokinetic properties.

Privileged Scaffold for SAR Studies

In medicinal chemistry programs, this compound is a critical component in structure-activity relationship (SAR) exploration of quinazolinone-based therapeutics. Its distinct activity profile—including selective alpha-glucosidase inhibition (Ki = 420 nM) and the capacity for COX-2 inhibition in derived analogs [2]—provides a baseline for evaluating the impact of further functionalization on both potency and selectivity.

Reference Standard for Enzyme Assays

Analytical laboratories and CROs can employ this compound as a cost-effective, commercially available reference standard for developing and validating enzyme inhibition assays for beta-glucuronidase and alpha-glucosidase. Its well-defined IC50 and Ki values [REFS-1, REFS-3] across multiple targets make it suitable for assay calibration and high-throughput screening (HTS) quality control.

Application
Selection Property
Validation Focus
Beta-glucuronidase enzyme assay research
4-Methoxy substitution impact on enzyme inhibition
IC50 endpoint reproducibility in comparative assays
Tankyrase pathway inhibition research
Structurally resolved tankyrase binding mode
Target engagement confirmation in biochemical assays
Quinazolinone scaffold SAR studies
Scaffold modification potential for selectivity tuning
Activity comparison against alpha-glucosidase and cathepsin B
Enzyme assay reference and calibration
Defined inhibitory profile across multiple targets
Assay calibration and high-throughput screening consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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